1-[(4-chloro-3-methylphenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a chlorinated phenoxy group, and a pyridyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling with Pyrazole: The phenoxy intermediate is then coupled with a pyrazole derivative under suitable conditions, such as using a base and a solvent like acetonitrile.
Introduction of the Pyridyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide with a similar phenoxy structure.
Dicamba: Another herbicide with a chlorinated aromatic ring.
Mecoprop: A growth regulator with structural similarities.
Uniqueness
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a chlorinated phenoxy group, and a pyridyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H19ClN4O2 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-8-14(3)21-18(9-12)22-19(25)17-6-7-24(23-17)11-26-15-4-5-16(20)13(2)10-15/h4-10H,11H2,1-3H3,(H,21,22,25) |
InChI Key |
FBFWDMYWQNLAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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